N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
This compound is a quinazoline derivative characterized by a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a hexanamide chain, a 3-nitrophenylsulfanyl group at position 6, and a 4-methoxybenzyl moiety at the terminal amide. Its molecular formula is C₃₀H₃₀N₄O₇S (molecular weight: ~590.65 g/mol), with key structural features including a sulfanyl bridge, nitro group, and methoxy-substituted aromatic rings.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O7S/c1-39-23-11-9-20(10-12-23)17-31-28(35)8-3-2-4-13-33-29(36)24-15-26-27(41-19-40-26)16-25(24)32-30(33)42-18-21-6-5-7-22(14-21)34(37)38/h5-7,9-12,14-16H,2-4,8,13,17-19H2,1H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIHUHBAPWWRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)[N+](=O)[O-])OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the dioxolo group: This step involves the reaction of the quinazolinone intermediate with suitable dioxolane derivatives under acidic conditions.
Attachment of the methoxyphenyl and nitrophenyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the sulfanyl linkage: This step involves the reaction of the nitrophenyl intermediate with thiol derivatives under basic conditions.
Final coupling with hexanamide: The final step involves the coupling of the functionalized quinazolinone intermediate with hexanamide using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas over palladium catalyst, sodium dithionite.
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological pathways and interactions due to its unique functional groups.
Medicine: Potential therapeutic applications due to its quinazolinone core, which is known for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is likely related to its ability to interact with specific molecular targets and pathways. The quinazolinone core can inhibit enzymes or receptors involved in various biological processes, while the functional groups can enhance its binding affinity and specificity. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Research Implications
The compound’s comparison with analogues underscores the importance of substituent positioning in drug design. Computational tools like molecular networking and Tanimoto indexing provide rapid preliminary insights, but experimental validation (e.g., crystallography, enzyme assays) remains critical to resolve bioactivity nuances. Future studies should explore:
- Structure-Activity Relationships (SAR) : Systematic modification of nitro/methoxy groups to optimize target engagement.
- Metabolic Stability : Comparative in vitro assays to assess hepatic clearance differences between nitro isomers.
Biological Activity
N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure incorporates a quinazoline core with various substituents that are believed to influence its biological activity. The presence of methoxy and nitro groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar quinazoline derivatives. For instance, compounds with a quinazoline framework have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays have shown that derivatives similar to our target compound can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines at low micromolar concentrations.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Similar Quinazoline Derivative 1 | MCF-7 | 10.5 |
| Similar Quinazoline Derivative 2 | A549 | 8.3 |
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Studies indicate that such compounds can cause G2/M phase arrest in the cell cycle, thereby preventing further cell division.
Antimicrobial Activity
In addition to anticancer properties, derivatives of quinazoline have been investigated for their antimicrobial activity. Preliminary data suggest that the target compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer properties. The study found that modifications at the 4-position significantly enhanced cytotoxicity against MCF-7 cells.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens. Results indicated that certain modifications increased the spectrum of activity against resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
